

# Environmental Fate of Vernolate in Soil and Water: A Technical Guide

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## Compound of Interest

Compound Name: **Vernolate**

Cat. No.: **B132429**

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## Introduction

**Vernolate** is a thiocarbamate herbicide previously used for the selective control of grassy and broadleaf weeds in various crops. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for the development of environmentally safer agricultural practices. This technical guide provides an in-depth overview of the key processes governing the persistence and transformation of **vernolate** in soil and water environments. Quantitative data are summarized in tables for comparative analysis, and detailed experimental protocols for key studies are described. Visualizations of important pathways and workflows are provided to facilitate comprehension.

## Physicochemical Properties of Vernolate

A summary of the key physicochemical properties of **vernolate** is presented in Table 1. These properties are fundamental to understanding its behavior and transport in the environment.

Property	Value	Reference
Molecular Formula	C10H21NOS	[1]
Molecular Weight	203.34 g/mol	[1]
Water Solubility	90 - 107 mg/L at 20-21 °C	[1][2]
Vapor Pressure	1.0 x 10-2 mmHg at 25 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	3.84 at 20 °C	[3]
Henry's Law Constant	3.1 x 10-5 atm-m <sup>3</sup> /mol (estimated)	[3]

Table 1: Physicochemical Properties of **Vernolate**.

## Environmental Fate in Soil

The fate of **vernolate** in the soil is governed by a combination of biotic and abiotic processes, including microbial degradation, volatilization, and adsorption.

## Soil Dissipation and Half-Life

The persistence of **vernolate** in soil is generally low to moderate, with the half-life being significantly influenced by soil type, moisture, and temperature. Microbial activity is a primary driver of its degradation.[3] A summary of reported soil half-lives under various conditions is provided in Table 2.

Soil Type	Conditions	Half-Life (t <sub>1/2</sub> )	Reference
Clay Soil	-	10-12 days	[3]
Moist Loam	21-27 °C	~1.5 weeks	[3]
Regina Heavy Clay (4.0% OC, pH 7.5)	25 °C, field capacity	2-3 weeks	[3]
Weyburn Loam (6.5% OC, pH 7.0)	25 °C, field capacity	2-3 weeks	[3]
Sandy Loam	Aerobic	40 days (1st phase), 139 days (2nd phase)	[3]
Typical Field Conditions	-	12 days	[3]

Table 2: Soil Dissipation Half-Life of **Vernolate**. OC = Organic Carbon content.

## Adsorption and Mobility

The mobility of **vernolate** in soil is influenced by its adsorption to soil particles, particularly organic matter. The soil organic carbon-water partition coefficient (Koc) is a key parameter used to predict this behavior.[\[4\]](#) **Vernolate** is expected to have high to moderate mobility in soil. [\[3\]](#)

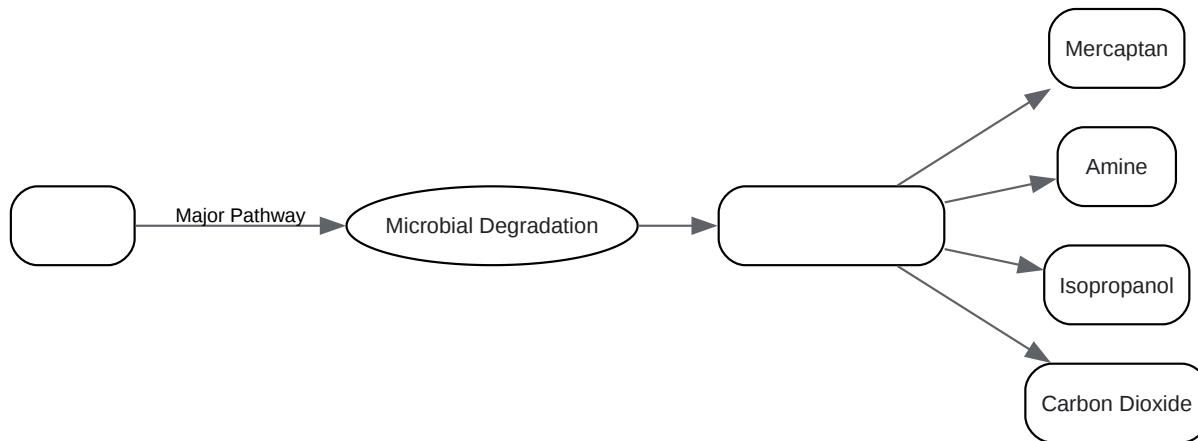
Parameter	Value	Interpretation	Reference
Koc	83 - 391 mL/g	High to Moderate Mobility	[3]

Table 3: Soil Adsorption Coefficient of **Vernolate**.

## Microbial Degradation

Microbial degradation is a major pathway for the dissipation of **vernolate** in soil.[\[3\]](#) Soil microorganisms utilize **vernolate** as a carbon and nitrogen source, breaking it down into simpler, less toxic compounds. The primary degradation products identified are a mercaptan,

an amine, carbon dioxide, and isopropanol.<sup>[3]</sup> Repeated applications of **vernolate** to the same soil can lead to enhanced degradation rates due to the adaptation of the microbial community.  
<sup>[3]</sup>



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**Figure 1:** Proposed microbial degradation pathway of **vernolate** in soil.

## Volatilization

Due to its relatively high vapor pressure and moderate Henry's Law constant, volatilization from moist soil surfaces is an important dissipation pathway for **vernolate**.<sup>[3]</sup> However, volatilization from dry soil surfaces is not expected to be significant.<sup>[3]</sup>

## Environmental Fate in Water

In aquatic environments, the primary processes influencing the fate of **vernolate** are volatilization, with hydrolysis and photolysis playing lesser roles.

## Hydrolysis

**Vernolate** is generally stable to hydrolysis in the environment.<sup>[3]</sup> At a pH of 7 and a temperature of 40°C, a 50% loss was observed in 13 days.<sup>[3]</sup> It is considered stable in neutral media and relatively stable in acidic and alkaline conditions.<sup>[3]</sup>

pH	Temperature (°C)	Half-Life (t <sub>1/2</sub> )	Reference
7	40	13 days (for 50% loss)	[3]

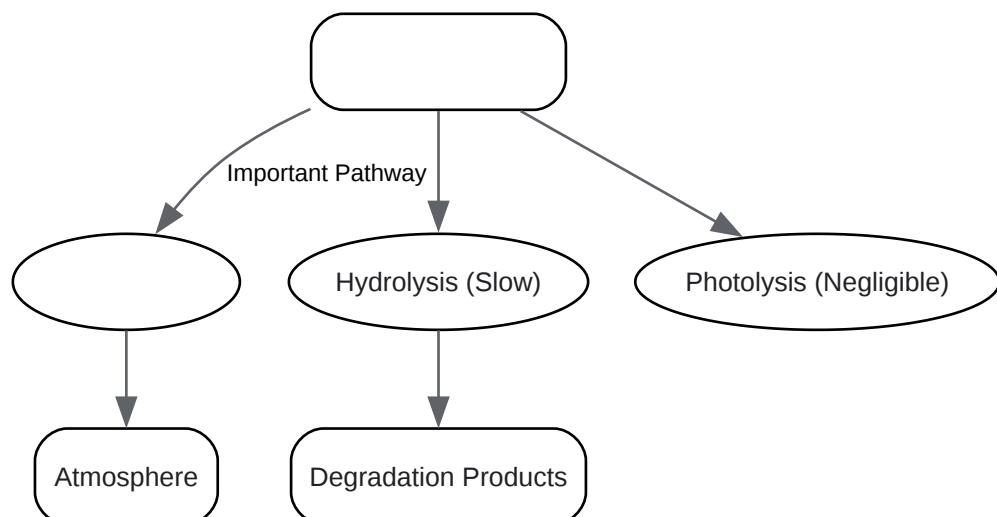
Table 4: Hydrolysis of **Vernolate**.

## Photolysis

**Vernolate** is stable to photolysis in water.[3] Studies have shown it to be resistant to photolysis on a thin film of soil over a 30-day exposure period.[3]

## Volatilization from Water

Based on its estimated Henry's Law constant, volatilization from water surfaces is expected to be an important fate process.[3] The estimated volatilization half-lives for a model river and a model lake are 45 hours and 18 days, respectively.[3]



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**Figure 2:** Key processes affecting the fate of **vernolate** in water.

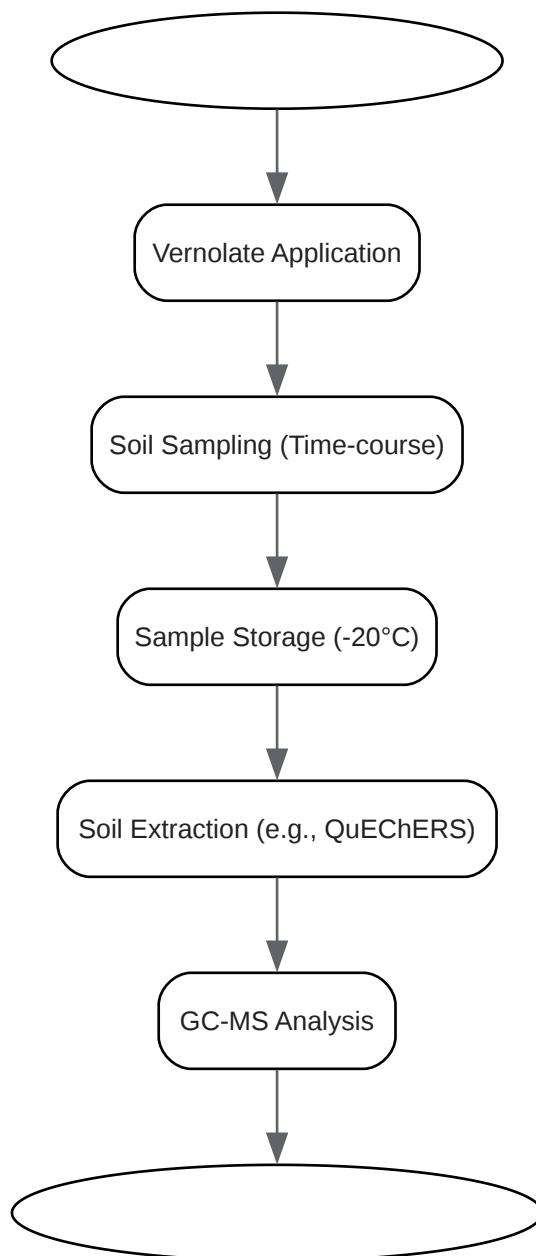
## Experimental Protocols

### Terrestrial Field Dissipation Study

Objective: To determine the rate of dissipation of **vernolate** in a specific soil type under field conditions.

**Methodology:**

- Site Selection: Choose a site with well-characterized soil (e.g., sandy loam, clay loam) that is representative of typical agricultural use. The site should have no prior history of **vernolate** application.
- Plot Design: Establish replicate plots (e.g., 3-4) for both treated and untreated control groups in a randomized block design. Plot size should be sufficient to allow for multiple sampling events without disturbing previously sampled areas.
- Application: Apply **vernolate** at a known rate, consistent with agricultural practices, using calibrated spray equipment.
- Soil Sampling: Collect soil cores from multiple random locations within each plot at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days after application). The sampling depth should be sufficient to capture the vertical movement of the herbicide (e.g., 0-15 cm and 15-30 cm).
- Sample Handling and Storage: Composite the soil cores for each plot and depth. Store samples frozen (e.g., -20°C) prior to analysis to prevent further degradation.
- Residue Analysis: Extract **vernolate** from the soil samples using an appropriate method (e.g., QuEChERS) and quantify the concentration using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).
- Data Analysis: Calculate the dissipation half-life (DT50) by fitting the concentration data over time to a first-order or other appropriate kinetic model.



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**Figure 3:** Experimental workflow for a terrestrial field dissipation study.

## Analytical Method for Vernolate in Soil and Water

Objective: To quantify the concentration of **vernolate** residues in soil and water samples.

Methodology (based on QuEChERS and GC-MS):

- Sample Preparation:

- Soil: Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube. Add water to moisten dry samples.
- Water: Use a 10-15 mL aliquot of the water sample.
- Extraction:
  - Add 10 mL of acetonitrile to the sample tube.
  - Add internal standards.
  - Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
  - Shake vigorously for 1 minute and centrifuge.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant.
  - Add a d-SPE sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove excess water).
  - Vortex and centrifuge.
- Analysis:
  - Transfer the final extract into a vial for analysis.
  - Inject an aliquot into a Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS).
  - GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Set appropriate temperature programming for the oven, injector, and transfer line.
  - MS Conditions: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of **vernolate**.
- Quantification:

- Generate a calibration curve using **vernolate** standards of known concentrations.
- Calculate the concentration of **vernolate** in the original sample based on the peak area relative to the calibration curve and accounting for dilution and recovery factors.

## Conclusion

The environmental fate of **vernolate** is characterized by moderate persistence in soil, with microbial degradation and volatilization being the primary dissipation pathways. Its mobility in soil is expected to be high to moderate. In aquatic systems, volatilization is the most significant removal mechanism, while hydrolysis and photolysis are of minor importance. The information presented in this technical guide provides a comprehensive overview for researchers and scientists to understand and predict the environmental behavior of **vernolate**. The detailed experimental protocols offer a foundation for conducting further research and monitoring studies.

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